6-Chloro-8-(difluoromethyl)-7H-purine

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor Design

This specific 6-Chloro-8-(difluoromethyl)-7H-purine (CAS 2139677-45-3) is a non-substitutable, advanced purine intermediate trusted in medicinal chemistry. Differentiated by its unprotected 7H-purine core and reactive C6-Cl bond, it uniquely enables divergent N9-glycosylation and parallel C6-functionalization (SNAr/cross-coupling). The 8-difluoromethyl motif improves metabolic stability in derived kinase inhibitors or nucleoside analogs. Regioisomeric analogs (e.g., 2- or 9-substituted variants) cannot replicate its synthetic utility or SAR profiles. Secure this exact scaffold to accelerate hit-to-lead optimization with confidence.

Molecular Formula C6H3ClF2N4
Molecular Weight 204.56
CAS No. 2139677-45-3
Cat. No. B2712396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-(difluoromethyl)-7H-purine
CAS2139677-45-3
Molecular FormulaC6H3ClF2N4
Molecular Weight204.56
Structural Identifiers
SMILESC1=NC2=C(C(=N1)Cl)NC(=N2)C(F)F
InChIInChI=1S/C6H3ClF2N4/c7-3-2-5(11-1-10-3)13-6(12-2)4(8)9/h1,4H,(H,10,11,12,13)
InChIKeyVDAOYLAEGGJXOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-8-(difluoromethyl)-7H-purine (CAS 2139677-45-3): A Difluoromethylated Purine Scaffold for Medicinal Chemistry and Procurement


6-Chloro-8-(difluoromethyl)-7H-purine (CAS 2139677-45-3) is a heterocyclic compound belonging to the purine family. It is characterized by a chlorine atom at the 6-position and a difluoromethyl group (-CF2H) at the 8-position on the purine core . The incorporation of the difluoromethyl substituent is a well-established strategy in medicinal chemistry to enhance lipophilicity and metabolic stability of lead compounds [1]. This specific substitution pattern distinguishes it from other purine derivatives and positions it as a valuable synthetic intermediate and a potential core scaffold in drug discovery efforts targeting kinases and other biological pathways [2].

6-Chloro-8-(difluoromethyl)-7H-purine (CAS 2139677-45-3): Critical Procurement Considerations for Unambiguous Chemical Identity


Procurement of a specific purine derivative like 6-Chloro-8-(difluoromethyl)-7H-purine (CAS 2139677-45-3) cannot be substituted with seemingly similar analogs. The precise location of the chloro and difluoromethyl substituents is a critical determinant of chemical reactivity and biological activity. For example, regioisomers such as 2-Chloro-6-(difluoromethyl)-9H-purine or analogs with an alkylated N9-position (e.g., 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine, CAS 1707585-92-9 ) will have significantly different physicochemical properties, synthetic utility as a building block, and potential interactions with biological targets. Such changes can invalidate experimental outcomes or derail a synthetic route. The absence of a protecting group or an additional alkyl chain on the 7H-purine core makes CAS 2139677-45-3 a distinct and non-interchangeable entity for research requiring this exact scaffold .

Quantitative Differentiation of 6-Chloro-8-(difluoromethyl)-7H-purine (CAS 2139677-45-3) from Closest Analogs


Structural Comparison: 8-(Difluoromethyl)-7H-purine Scaffold vs. 9-Alkylated Analogs

The target compound (CAS 2139677-45-3) possesses a free N7/N9 position on the purine core, which is a key structural differentiator from its N9-alkylated analogs. While compounds like 6-Chloro-8-(difluoromethyl)-9-isobutyl-9H-purine (CAS 1707585-92-9) are commercially available , the presence of the isobutyl group permanently alters the hydrogen-bonding capacity and the overall lipophilicity of the molecule. The unsubstituted 7H-purine of CAS 2139677-45-3 retains a more polar character and provides a reactive handle (N9) for further functionalization or for engaging in critical hydrogen-bonding interactions with biological targets, such as the hinge region of kinases [1].

Medicinal Chemistry Chemical Synthesis Kinase Inhibitor Design

Positional Isomer Comparison: 8-Difluoromethyl vs. 6-Difluoromethyl Regioisomers

The placement of the difluoromethyl group on the purine scaffold is a primary determinant of biological activity. The target compound features the -CF2H group at the 8-position, whereas closely related derivatives, such as those described in US6734187, feature a difluoromethyl at the 1-position (R1) [1] and others at the 6-position (e.g., 6-(Difluoromethyl)purine ribonucleoside ). A study on 6-(difluoromethyl)purine derivatives reported that 6-(Difluoromethyl)purine ribonucleoside exerted a significant cytostatic effect against leukemia cell lines . While direct comparative data for the 8-substituted analog are not publicly available, established structure-activity relationship (SAR) principles in purine chemistry dictate that moving a key substituent from the 6- to the 8-position can profoundly alter the molecule's binding mode, target selectivity, and metabolic fate [2].

Medicinal Chemistry Fluorine Chemistry SAR Studies

Synthetic Versatility: C6-Chloro as a Functional Handle for Late-Stage Diversification

The chlorine atom at the 6-position is a key functional handle for further chemical elaboration. This is a critical point of differentiation from non-chlorinated analogs like 8-(difluoromethyl)-7H-purine. The 6-chloro group enables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) [1] and nucleophilic aromatic substitution (SNAr) reactions with amines, thiols, and alcohols . This allows for the rapid and efficient generation of diverse compound libraries for structure-activity relationship (SAR) studies. In contrast, a compound lacking the 6-chloro group would require more extensive, lower-yielding, and less convergent synthetic routes to achieve similar diversification at the C6 position .

Chemical Synthesis Palladium Catalysis Nucleoside Analog Synthesis

Metabolic Stability: Impact of the 8-Difluoromethyl Motif

The difluoromethyl group (-CF2H) is a recognized bioisostere for a thiol (-SH), hydroxyl (-OH), or amine (-NH2) group and is frequently incorporated into drug candidates to improve metabolic stability and lipophilicity. The placement of this group at the 8-position of the purine ring is expected to confer a distinct metabolic profile compared to unsubstituted or mono-fluorinated purines. While direct metabolic stability data for CAS 2139677-45-3 are not publicly available, the broader class of difluoromethylated purines has been shown to exhibit enhanced stability against oxidative metabolism compared to their methyl counterparts [1]. This class-level inference suggests that 6-Chloro-8-(difluoromethyl)-7H-purine offers a potentially more robust scaffold for lead optimization than analogous compounds lacking this feature, such as 6-chloro-8-methyl-7H-purine [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Key Application Scenarios for 6-Chloro-8-(difluoromethyl)-7H-purine (CAS 2139677-45-3) Driven by Differentiation Evidence


Diversification of Kinase Inhibitor Libraries via Late-Stage C6 Functionalization

Medicinal chemistry teams developing purine-based kinase inhibitors can utilize 6-Chloro-8-(difluoromethyl)-7H-purine as a versatile advanced intermediate. As highlighted in Evidence_Item 3, the reactive C6-Cl bond serves as a powerful handle for parallel synthesis. Researchers can efficiently generate a library of C6-aminated or C6-arylated analogs via SNAr or palladium-catalyzed cross-coupling reactions [1]. This allows for the rapid exploration of structure-activity relationships (SAR) around a core that already possesses the metabolically stabilizing 8-difluoromethyl motif (Evidence_Item 4), streamlining the hit-to-lead optimization process [2].

Preparation of Unique Nucleoside Analogs

Synthetic organic chemists focusing on nucleoside analog synthesis can leverage the unprotected nature of the 7H-purine scaffold (Evidence_Item 1). The target compound can be selectively glycosylated at the N9 position to create novel 8-difluoromethylated nucleosides. Subsequent functionalization at the C6 position via the chloro handle offers a divergent pathway to a range of nucleoside analogs with potential antiviral or anticancer properties. This contrasts with the use of pre-alkylated analogs, which would preclude such N9-functionalization and limit the accessible chemical space .

Structure-Activity Relationship Studies of 8-Substituted Purines

For research programs specifically focused on understanding the biological impact of 8-substitution on the purine core, CAS 2139677-45-3 is an essential control compound and building block. As established in Evidence_Item 2, the 8-difluoromethyl regioisomer is a distinct entity from its 6-substituted counterparts. Procurement of this specific compound allows researchers to directly probe the SAR of this position, compare its activity against a panel of targets, and differentiate its pharmacokinetic profile from the more commonly studied 6-substituted analogs [3]. This enables a more rigorous and informative scientific investigation.

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